molecular formula C8H6N2OS2 B8558403 4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

4-(Methylthio)thieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No. B8558403
M. Wt: 210.3 g/mol
InChI Key: CRRQMIAMFPQSLB-UHFFFAOYSA-N
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Patent
US08999973B2

Procedure details

4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine (350 mg, 1.68 mmol) was dissolved in CHCl3/MeOH (2 mL/2 mL) and treated with ozone at 78° C. for 30 minutes. When the starting material was disappeared, the reaction mixture was treated with N2 gas at the same temperature for 5 minutes, heated to room temperature, and dimethylsulfide (0.37 mL, 5.04 mmol) was added thereto. The reaction mixture was concentrated to obtain a yellow solid. The solid was filtered, washed with diethyl ether and dried with N2 gas to obtain the title compound without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.37 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([CH:12]=C)[C:5]=2[N:6]=[CH:7][N:8]=1.[O:14]=[O+][O-].N#N.CSC>C(Cl)(Cl)Cl.CO>[CH3:1][S:2][C:3]1[C:4]2[S:11][CH:10]=[C:9]([CH:12]=[O:14])[C:5]=2[N:6]=[CH:7][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C=C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0.37 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with N2 gas

Outcomes

Product
Name
Type
product
Smiles
CSC=1C2=C(N=CN1)C(=CS2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.